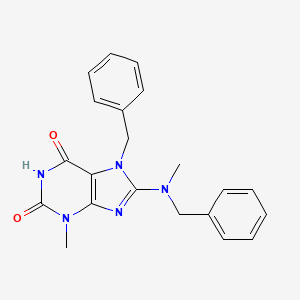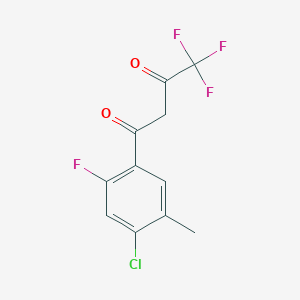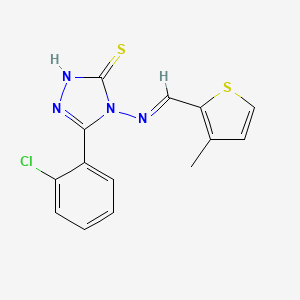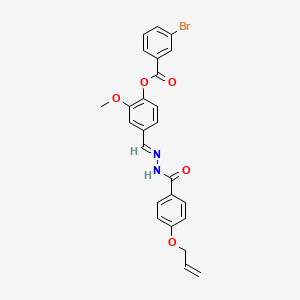
P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N'-(phenylmethylidene)phosphinic hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide is a complex organic compound that features aziridine, nitrophenyl, and phosphinic hydrazide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide typically involves multi-step organic reactions. The starting materials might include aziridine derivatives, nitrophenyl compounds, and phosphinic hydrazides. Common reaction conditions could involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions could vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry
In chemistry, P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activity. The aziridine ring is known for its ability to interact with DNA, making it a candidate for anticancer research.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the nitrophenyl group suggests potential activity as an antimicrobial or anticancer agent.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide would depend on its specific application. For example, if used as an anticancer agent, it might interact with DNA to inhibit cell division. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
Similar compounds might include other aziridine derivatives, nitrophenyl compounds, and phosphinic hydrazides. Examples include:
- Aziridine-2-carboxylic acid
- 4-Nitrophenylhydrazine
- Diphenylphosphinic hydrazide
Uniqueness
What sets P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide apart is the combination of these functional groups in a single molecule. This unique structure could confer specific reactivity and biological activity that is not observed in simpler compounds.
属性
分子式 |
C17H18N5O3P |
|---|---|
分子量 |
371.3 g/mol |
IUPAC 名称 |
N-[(E)-benzylideneamino]-N-[bis(aziridin-1-yl)phosphoryl]-4-nitroaniline |
InChI |
InChI=1S/C17H18N5O3P/c23-22(24)17-8-6-16(7-9-17)21(18-14-15-4-2-1-3-5-15)26(25,19-10-11-19)20-12-13-20/h1-9,14H,10-13H2/b18-14+ |
InChI 键 |
WMQSKGCNDFECNX-NBVRZTHBSA-N |
手性 SMILES |
C1CN1P(=O)(N2CC2)N(C3=CC=C(C=C3)[N+](=O)[O-])/N=C/C4=CC=CC=C4 |
规范 SMILES |
C1CN1P(=O)(N2CC2)N(C3=CC=C(C=C3)[N+](=O)[O-])N=CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-dichloro-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12043650.png)


![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B12043668.png)

![2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate](/img/structure/B12043681.png)

![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043697.png)


![Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043712.png)
![5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B12043713.png)

